molecular formula C10H8N4O2 B11887507 9-(Furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one CAS No. 17801-49-9

9-(Furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one

Cat. No.: B11887507
CAS No.: 17801-49-9
M. Wt: 216.20 g/mol
InChI Key: CCVBIFWRALXBHG-UHFFFAOYSA-N
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Description

9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one is a heterocyclic compound that features a purine core substituted with a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the furan-2-ylmethyl precursor and the purine core.

    Coupling Reaction: The furan-2-ylmethyl group is introduced to the purine core through a coupling reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethyl group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The purine core plays a crucial role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine
  • 1H-Purin-6-amine, N-(2-furanylmethyl)-
  • 6-(Furfurylamino)purine

Uniqueness

9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan-2-ylmethyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

17801-49-9

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

9-(furan-2-ylmethyl)-1H-purin-6-one

InChI

InChI=1S/C10H8N4O2/c15-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-16-7/h1-3,5-6H,4H2,(H,11,12,15)

InChI Key

CCVBIFWRALXBHG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C=NC3=C2N=CNC3=O

Origin of Product

United States

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